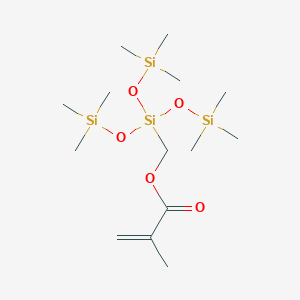

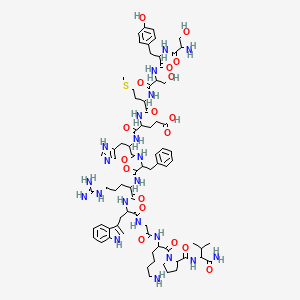

![molecular formula C43H67N15O12S2 B1591483 [Arg8]-Vasotocin acetate salt CAS No. 74927-14-3](/img/structure/B1591483.png)

[Arg8]-Vasotocin acetate salt

Overview

Description

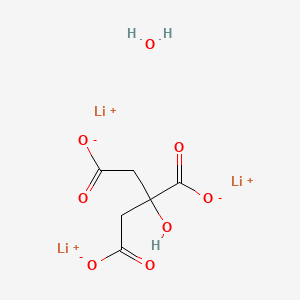

“[Arg8]-Vasotocin acetate salt” is a compound with the molecular formula C46H65N15O12S2 . It is involved in various physiological processes such as diuresis, vasoregulation, thermoregulation, and memory . This product is known as an antidiuretic hormone .

Molecular Structure Analysis

The molecular structure of “[Arg8]-Vasotocin acetate salt” is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound has a complex structure with a large number of atoms . The acetate part of the salt is a polyatomic ion consisting of two carbon atoms ionically bound to three hydrogen atoms and two oxygen atoms .

Physical And Chemical Properties Analysis

Salts, including “[Arg8]-Vasotocin acetate salt”, typically have hard and brittle crystalline structures. They are usually soluble in water and other polar solvents . They can be acidic, basic, or neutral, and usually have high melting points due to strong electrostatic interactions between oppositely charged ions .

Scientific Research Applications

Biochemistry and Pharmacology

“[Arg8]-Vasotocin acetate salt” is a synthetic form of the antidiuretic hormone vasopressin, produced by nerve cells in the anterior hypothalamus . It’s used in various biochemical and pharmacological applications .

Application

It’s used as a vasopressin receptor agonist to test vasopressin receptors . It’s also used to evoke peripheral V1a receptor-mediated vasoconstriction .

Methods of Application

The compound is typically used in its powder form and is soluble in water . The specific concentration used can vary depending on the experiment, but it’s often used in concentrations up to 20.0-20.8 mg/mL .

Physical Chemistry

“[Arg8]-Vasotocin acetate salt” can also be used in the field of physical chemistry, specifically in the study of the properties of aqueous salt solutions .

Application

The compound is used in experiments and molecular simulations to improve understanding of the effect of salts on the dynamic properties of aqueous systems .

Methods of Application

In these studies, dilute aqueous salt solutions (up to 1 molar concentration) are investigated via experiments and molecular simulations .

Results or Outcomes

The results of these studies can provide valuable insights into the structural and transport properties of aqueous salt solutions, and the influence of salt-specific effects .

Cell Culture

“[Arg8]-Vasotocin acetate salt” is used as a supplement in cell culture media .

Application

It’s used as a supplement in Ham’s F12/Dulbecco’s modified Eagle’s medium for proximal tubule and glomerular explant cell culture .

Methods of Application

The compound is typically added to the cell culture medium in its powder form and is soluble in water . The specific concentration used can vary depending on the experiment .

Results or Outcomes

The use of “[Arg8]-Vasotocin acetate salt” as a supplement in cell culture can help researchers better understand the role of vasopressin in various biological processes .

Lithium Battery Manufacturing

Aqueous salt solutions, including those containing “[Arg8]-Vasotocin acetate salt”, are used in the manufacturing of advanced catalysts for applications such as large lithium batteries .

Application

The compound is used in experiments and molecular simulations to improve understanding of the effect of salts on the dynamic properties of such systems .

Methods of Application

In these studies, dilute aqueous salt solutions (up to 1 molar concentration) are investigated via experiments and molecular simulations .

Results or Outcomes

The results of these studies can provide valuable insights into the structural and transport properties of aqueous salt solutions, and the influence of salt-specific effects .

Vasopressin Receptor Agonist

“[Arg8]-Vasotocin acetate salt” is used as a vasopressin receptor agonist to test vasopressin receptors .

Application

It’s used to evoke peripheral V1a receptor-mediated vasoconstriction .

Methods of Application

The compound is typically used in its powder form and is soluble in water . The specific concentration used can vary depending on the experiment .

Results or Outcomes

The use of “[Arg8]-Vasotocin acetate salt” as a vasopressin receptor agonist can help researchers better understand the role of vasopressin in various biological processes .

Lithium Battery Manufacturing

Aqueous salt solutions, including those containing “[Arg8]-Vasotocin acetate salt”, are used in the manufacturing of advanced catalysts for applications such as large lithium batteries .

Application

The compound is used in experiments and molecular simulations to improve understanding of the effect of salts on the dynamic properties of such systems .

Methods of Application

In these studies, dilute aqueous salt solutions (up to 1 molar concentration) are investigated via experiments and molecular simulations .

Results or Outcomes

The results of these studies can provide valuable insights into the structural and transport properties of aqueous salt solutions, and the influence of salt-specific effects .

Safety And Hazards

While specific safety data for “[Arg8]-Vasotocin acetate salt” is not available, general safety practices for handling chemicals should be followed. This includes using personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2R)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24+,25+,26+,27+,28+,29+,30+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDZADMCOWPSOC-QLWWDPKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585288 | |

| Record name | PUBCHEM_16220086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1050.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Arg8]-Vasotocin acetate salt | |

CAS RN |

74927-14-3 | |

| Record name | PUBCHEM_16220086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

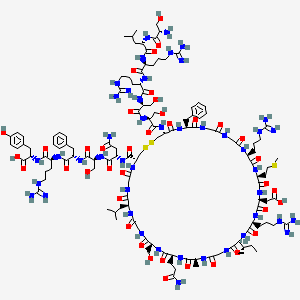

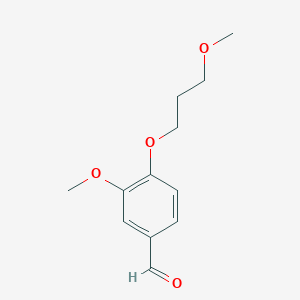

![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)